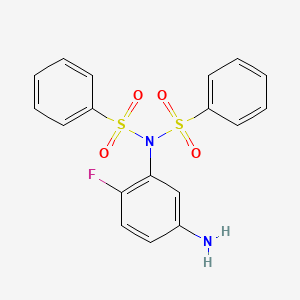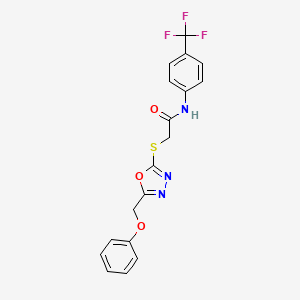
2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agricultural chemicals, and material sciences. Its structure features an oxadiazole ring, which is often associated with biological activity and is a common motif in many drug molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry: Serving as a ligand in coordination chemistry, particularly in the formation of metal complexes.
Biology: As a candidate for bioactive molecule screening due to its structural motifs common in pharmacophores.
Medicine: Potentially as an antimicrobial or anti-inflammatory agent.
Industry: Applications in the development of new materials with specific electronic properties or as a component in agricultural chemicals.
Zukünftige Richtungen
Wirkmechanismus
Target of action
Compounds with a trifluoromethyl group, like “2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide”, often play an important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group can enhance the biological activity of a compound by improving its lipophilicity, metabolic stability, and bioavailability .
Mode of action
The mode of action would depend on the specific biological target of the compound. For instance, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .
Biochemical pathways
The specific biochemical pathways affected by the compound would depend on its biological target. If the target is an enzyme, the compound could affect the metabolic pathway that the enzyme is part of .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the trifluoromethyl group can improve the metabolic stability and bioavailability of the compound .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically begins with the preparation of the oxadiazole ring. This is often achieved through the cyclization of hydrazides with appropriate carboxylic acids or their derivatives.
One potential route might involve the reaction of phenylthioacetic acid with hydrazine hydrate, forming the hydrazide intermediate. This is then reacted with a phenoxymethyl ketone in the presence of an oxidizing agent to form the oxadiazole ring.
The acylation of the oxadiazole intermediate with 4-(trifluoromethyl)aniline completes the synthesis.
Industrial Production Methods
Industrial synthesis of this compound would likely employ similar steps but optimized for large-scale production. This could involve using catalytic amounts of reagents, running the reactions under controlled temperatures and pressures, and using continuous flow reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: The oxadiazole ring can be subject to oxidative cleavage under strong oxidative conditions.
Reduction: Selective reduction reactions could be performed on specific functional groups without affecting the oxadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could be conducted on the phenyl or phenoxymethyl groups.
Common Reagents and Conditions
For oxidation, reagents like potassium permanganate or chromium trioxide can be used.
Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution reactions can be performed using various halogenating agents or under Friedel-Crafts conditions.
Major Products Formed
The primary products depend on the reaction pathway chosen. For example, oxidative cleavage might yield smaller carboxylic acids and nitriles, while substitution reactions would introduce new functional groups onto the aromatic rings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methylphenyl)acetamide, 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide.
Uniqueness: The trifluoromethyl group in 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets, making it distinct from its analogs.
This should give you a comprehensive understanding of This compound
Eigenschaften
IUPAC Name |
2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)12-6-8-13(9-7-12)22-15(25)11-28-17-24-23-16(27-17)10-26-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIQGMRPUXONRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
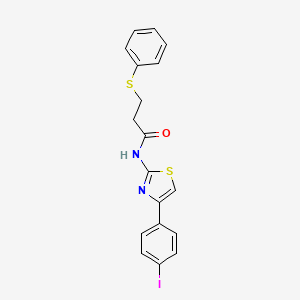
![N-[2-(Methylsulfanylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2716984.png)
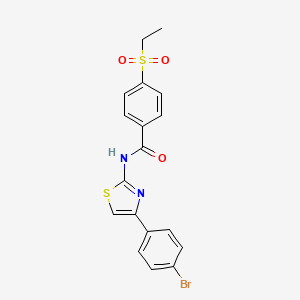
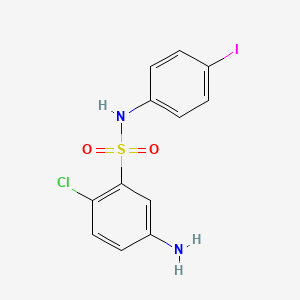
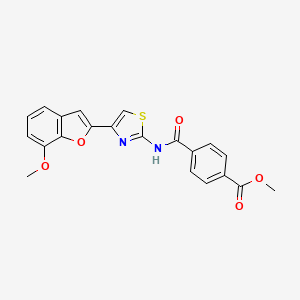
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2716992.png)
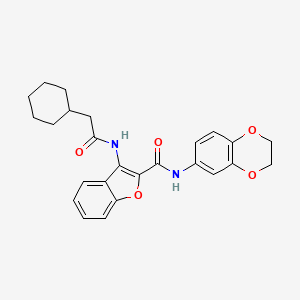
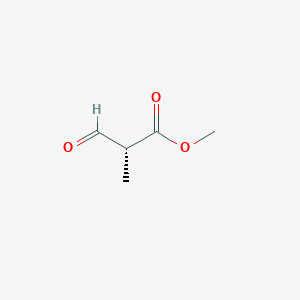
![8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane](/img/structure/B2716998.png)
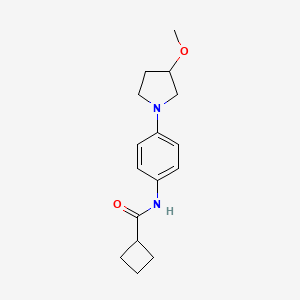
![(2E)-3-[4-(dimethylamino)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2717000.png)
![(3-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717002.png)
